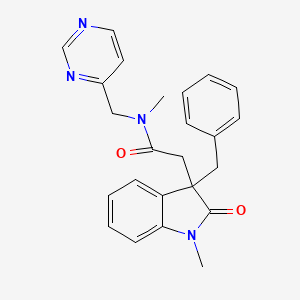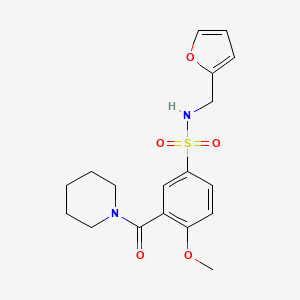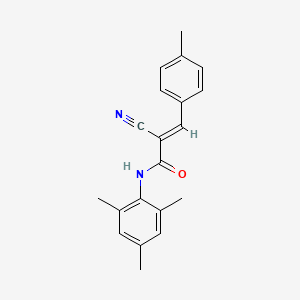![molecular formula C14H20Cl2N2O4S B5401203 2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5401203.png)
2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide (referred to as DMPPB) is a sulfonamide compound that has been of interest to researchers due to its potential as a pharmacological agent. DMPPB has been studied for its ability to modulate ion channels in the central nervous system, and its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain.
作用機序
DMPPB acts as a modulator of ion channels in the central nervous system. Specifically, DMPPB has been shown to bind to the extracellular domain of Nav1.7 and ASIC1a, leading to a reduction in their activity. This reduction in activity can lead to a decrease in neuronal excitability, which has potential implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
DMPPB has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate ion channels in the central nervous system, DMPPB has also been shown to have anti-inflammatory effects and to reduce oxidative stress. These effects may have potential implications for the treatment of a variety of diseases, including neurodegenerative disorders and cancer.
実験室実験の利点と制限
One advantage of using DMPPB in lab experiments is its ability to modulate ion channels in the central nervous system. This makes it a useful tool for studying the role of ion channels in neuronal excitability and for developing potential treatments for neurological disorders. However, one limitation of using DMPPB is its potential toxicity. DMPPB has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on DMPPB. One area of interest is the development of DMPPB-based therapies for the treatment of neurological disorders such as epilepsy and neuropathic pain. Another area of interest is the study of DMPPB's anti-inflammatory and anti-oxidative effects, and their potential implications for the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of DMPPB and its potential toxicity, in order to develop safer and more effective treatments.
合成法
DMPPB can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 3-(4-morpholinyl)propylamine. The resulting product is then purified through recrystallization to yield DMPPB in its final form.
科学的研究の応用
DMPPB has been studied extensively for its potential as a pharmacological agent. Research has shown that DMPPB can modulate certain ion channels in the central nervous system, including the voltage-gated sodium channel Nav1.7 and the acid-sensing ion channel ASIC1a. This modulation can lead to a reduction in neuronal excitability, which has potential implications for the treatment of neurological disorders such as epilepsy and neuropathic pain.
特性
IUPAC Name |
2,3-dichloro-4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O4S/c1-21-11-3-4-12(14(16)13(11)15)23(19,20)17-5-2-6-18-7-9-22-10-8-18/h3-4,17H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWNZZZERBUGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-piperazinyl)ethyl]-4-(3,3,3-trifluoropropyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5401129.png)

![3-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5401143.png)
![1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5401154.png)
![N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5401166.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5401178.png)
![ethyl [2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5401180.png)

![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5401195.png)
![N-(2,3-dimethylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5401211.png)




